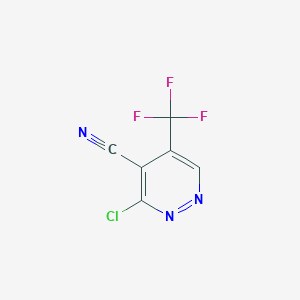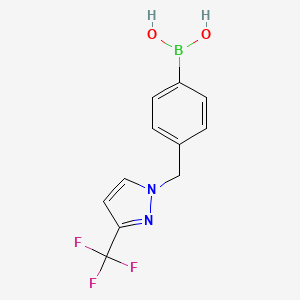
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the aromatic ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of dimethyl ether as a methylating agent is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group influences the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and pharmaceutical research, where specific functional groups are required to achieve desired biological activity and stability.
Propiedades
Fórmula molecular |
C9H11ClF3N |
|---|---|
Peso molecular |
225.64 g/mol |
Nombre IUPAC |
N,2-dimethyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6-3-4-7(9(10,11)12)5-8(6)13-2;/h3-5,13H,1-2H3;1H |
Clave InChI |
ABWGCTRJKCJUTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(F)(F)F)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


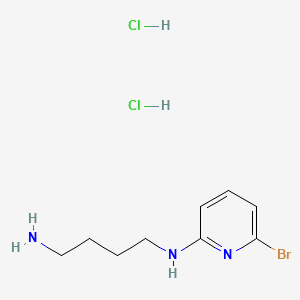



![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
amine hydrochloride](/img/structure/B13472665.png)
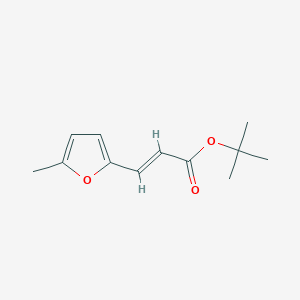
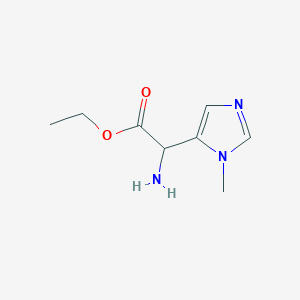
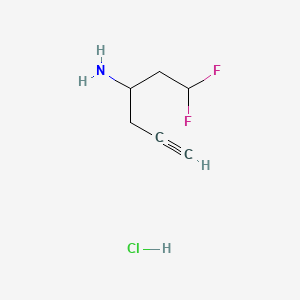
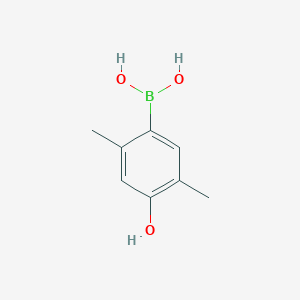
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
